molecular formula C11H13N3O2S2 B14865623 5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B14865623
M. Wt: 283.4 g/mol
InChI Key: MSGBVDBZIJODMI-UHFFFAOYSA-N
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Description

5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

The synthesis of 5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(3-methoxyphenoxy)ethylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In cancer cells, the compound may inhibit specific enzymes or signaling pathways that are essential for cell proliferation and survival .

Comparison with Similar Compounds

5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O2S2

Molecular Weight

283.4 g/mol

IUPAC Name

5-[2-(3-methoxyphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3O2S2/c1-15-8-3-2-4-9(7-8)16-5-6-17-11-14-13-10(12)18-11/h2-4,7H,5-6H2,1H3,(H2,12,13)

InChI Key

MSGBVDBZIJODMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NN=C(S2)N

Origin of Product

United States

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